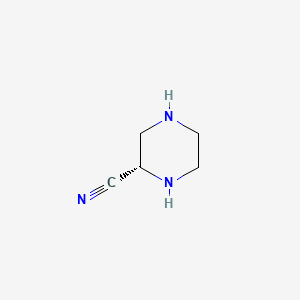

(S)-Piperazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and any synonyms or trade names might also be included.

Synthesis Analysis

This section would detail the methods used to synthesize the compound, including any necessary reagents and conditions. The yield and purity of the product might also be discussed.Molecular Structure Analysis

Various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity. This could include its behavior in various chemical reactions, its stability under different conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis

This would include properties such as the compound’s melting point, boiling point, solubility, and spectral data. Its chemical properties, such as acidity or basicity, might also be discussed.科学的研究の応用

Therapeutic Applications

1. Diverse Pharmacological Activities

Piperazine derivatives exhibit a wide range of pharmacological activities, including but not limited to antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and imaging agent roles. Modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These modifications have led to the discovery of drug-like elements for various diseases, highlighting piperazine's flexibility as a building block in drug discovery (Rathi et al., 2016).

2. Anti-mycobacterial Activity

Piperazine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine as a vital building block in anti-TB molecule design, discussing the structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules (Girase et al., 2020).

3. Antidepressant Developments

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review provides an overview of current developments in the design and synthesis of piperazine-based antidepressants, including SAR studies, to enhance the efficacy and potency of these compounds (Kumar et al., 2021).

Environmental Applications

4. Nanofiltration Membranes

Piperazine-based nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, have demonstrated significant improvements in membrane separation performance. These NF membranes are applied in critical environmental processes like water softening, purification, and wastewater treatment, showcasing the potential for dramatic enhancements in water permeance and selectivity (Shao et al., 2022).

Safety And Hazards

This section would detail any hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and storage would also be included.

将来の方向性

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods.

I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a database of chemical information. If you have any other questions, feel free to ask!

特性

IUPAC Name |

(2S)-piperazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659965 |

Source

|

| Record name | (2S)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Piperazine-2-carbonitrile | |

CAS RN |

1212303-37-1 |

Source

|

| Record name | (2S)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)